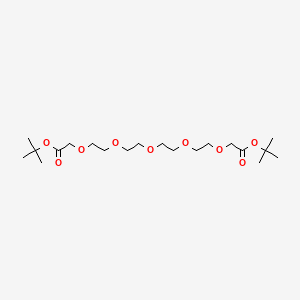

PEG5-(CH2CO2t-Butyl)2

Description

Overview of Poly(ethylene glycol) (PEG) in Advanced Chemical Sciences and Materials

Poly(ethylene glycol) (PEG) is a biocompatible, water-soluble polymer with a flexible, linear or branched structure. bohrium.com Its unique properties, including low toxicity and immunogenicity, have made it a cornerstone in advanced chemical sciences and materials. bohrium.comnews-medical.net In the realm of materials science, PEG-based hydrogels are extensively utilized for cell delivery and tissue engineering applications due to their bio-inert nature. news-medical.net The chemical structure of PEG and its derivatives plays a crucial role in determining the biological responses, hydrophilicity, and mechanical properties of these materials. news-medical.net

The versatility of PEG allows for the creation of various molecular architectures, such as star-shaped and branched polymers. news-medical.netmissouristate.edu These complex structures offer advantages over simple linear polymers, including a higher density of functional groups. news-medical.net For instance, star-shaped PEG polymers have been investigated as DNA delivery vehicles, demonstrating that their multivalent architecture can enhance the binding and delivery of genetic material to cells. missouristate.edu

Significance of End-Functionalized PEG Derivatives in Synthetic Polymer Chemistry

End-functionalized Poly(ethylene glycol) (PEG) derivatives are a critical class of macromolecules in synthetic polymer chemistry, offering the ability to attach specific molecules to the termini of the PEG chains. This functionalization is key to a wide range of applications, particularly in biomedicine and materials science. By modifying the hydroxyl end-groups of PEG, a variety of reactive functional groups can be introduced, enabling diverse crosslinking chemistries and the conjugation of biomolecules. news-medical.net

The process of "PEGylation," or the covalent attachment of PEG chains to molecules such as proteins, peptides, or small-molecule drugs, is a prime example of the importance of end-functionalization. This modification can improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule. Homobifunctional PEGs, which possess two identical functional groups, are widely used for surface modification, nanomaterials research, and bioconjugation. axispharm.com The ability to create heterobifunctional PEG derivatives, with different functional groups at each end, further expands their utility, allowing for the linkage of two different molecular entities. nih.govmdpi.com

The synthesis of these derivatives often involves the use of protecting groups to ensure high fidelity of the end-groups, a crucial factor for the successful synthesis of high-quality materials for therapeutic and diagnostic applications. rsc.org The precise control over the end-group functionality is essential for the effective use of these polymers in advanced applications like targeted drug delivery and the formation of complex hydrogel scaffolds for tissue engineering. nih.govnih.govnih.gov

Role of Carboxylic Acid Precursors and Tert-Butyl Ester Protecting Groups in PEG Synthesis

In the synthesis of functionalized poly(ethylene glycol) (PEG) derivatives, carboxylic acid precursors play a pivotal role as they provide a versatile handle for further chemical modifications. The terminal carboxylic acid groups can readily react with primary amines to form stable amide bonds, a fundamental reaction in bioconjugation. chemicalbook.combroadpharm.com This allows for the attachment of proteins, peptides, and other bioactive molecules to the PEG chain.

To control these reactions and prevent unwanted side reactions during synthesis, protecting groups are essential. The tert-butyl ester group is a commonly employed protecting group for carboxylic acids in PEG synthesis. google.com Its primary function is to mask the reactivity of the carboxylic acid group while other chemical transformations are carried out on the PEG molecule.

The tert-butyl ester provides stability during the synthetic process and can be selectively removed under specific, mild acidic conditions, often using trifluoroacetic acid (TFA). nih.govrsc.orggoogle.com This deprotection step regenerates the reactive carboxylic acid, which is then available for subsequent conjugation reactions. biochempeg.com The use of tert-butyl esters is advantageous because it allows for a controlled and stepwise synthesis, ensuring the desired final product with high purity. google.com For example, a PEG derivative with a tert-butyl protected carboxyl group at one end and another functional group at the other can be selectively reacted at the unprotected end, after which the tert-butyl group is removed to enable further functionalization at the newly exposed carboxylic acid. broadpharm.com

Contextualizing Di-tert-butyl Ester Terminated Poly(ethylene glycol) within Academic Research Paradigms

Di-tert-butyl ester terminated Poly(ethylene glycol), such as PEG5-(CH2CO2t-Butyl)2, represents a key building block within academic research, particularly in the fields of drug delivery, nanotechnology, and biomaterials. This type of molecule is a homobifunctional PEG derivative where both ends of the polyethylene (B3416737) glycol chain are terminated with a carboxylic acid group protected by a tert-butyl ester. axispharm.com

The primary utility of this compound in a research setting lies in its role as a linker or spacer. The hydrophilic PEG backbone enhances the solubility of attached molecules in aqueous environments, a critical feature for biological applications. chemicalbook.comlookchem.com The terminal tert-butyl ester groups provide a latent carboxylic acid functionality.

In a typical research workflow, the di-tert-butyl ester terminated PEG can be used in multi-step syntheses. The protected nature of the carboxylic acid ends allows for other chemical modifications to be performed on a molecule without interference from the acidic protons of a free carboxylic acid. Subsequently, the tert-butyl groups can be removed under acidic conditions to yield the corresponding di-carboxylic acid PEG derivative, PEG5-(CH2CO2H)2. chemicalbook.comgoogle.com This di-acid can then be activated, for example with reagents like EDC or HATU, to react with amine-containing molecules to form stable amide bonds. chemicalbook.com This strategy is employed in the synthesis of complex architectures like homo-PROTACs (Proteolysis Targeting Chimeras), where the PEG linker bridges two ligand molecules. chemicalbook.com

The synthesis of this compound itself involves reacting the corresponding PEG diol with tert-butyl bromoacetate. vulcanchem.com The defined length of the PEG chain (in this case, five ethylene (B1197577) glycol units) allows for precise control over the spacing between the conjugated moieties, which is crucial for optimizing biological activity in many research applications.

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O9/c1-19(2,3)28-17(21)15-26-13-11-24-9-7-23-8-10-25-12-14-27-16-18(22)29-20(4,5)6/h7-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGKWAKSCLGSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Di Tert Butyl Ester Terminated Poly Ethylene Glycol Derivatives

Strategies for the Preparation of PEGylated Tertiary Alkyl Esters.

Several synthetic strategies have been developed to introduce tertiary alkyl ester functionalities onto PEG backbones. These methods can be broadly categorized into three main approaches: reaction with tertiary alkyl haloacetates, esterification techniques, and controlled polymerization methods.

Reaction of Poly(ethylene glycol) with Tertiary Alkyl Haloacetates.

One of the most common methods for synthesizing PEG-t-butyl esters is the Williamson ether synthesis, which involves the reaction of a PEG-dialkoxide with a tertiary alkyl haloacetate, such as tert-butyl bromoacetate. This reaction proceeds via an S(_N)2 mechanism, where the alkoxide acts as a nucleophile and displaces the halide from the haloacetate.

The general reaction scheme involves the deprotonation of the terminal hydroxyl groups of polyethylene (B3416737) glycol using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the corresponding dialkoxide. This is followed by the addition of tert-butyl bromoacetate. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

A typical, though generalized, laboratory procedure for a related compound is as follows: To a solution of the polyethylene glycol in anhydrous THF, a molar excess of a strong base (e.g., NaH) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide. Subsequently, a solution of tert-butyl bromoacetate in THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched, and the product is isolated and purified.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Poly(ethylene glycol) | 1. NaH, 2. tert-butyl bromoacetate | THF | 12-24 h | 70-90 | glycomindsynth.com |

| Pentaethylene glycol | 1. K-OtBu, 2. tert-butyl bromoacetate | DMF | 16 h | ~85 | Adapted from studylib.netnih.gov |

Note: The yields are typical for Williamson ether synthesis with PEGs and may vary depending on the specific reaction conditions and the molecular weight of the PEG.

Esterification Approaches for Introducing Tert-Butyl Ester Functionality onto PEG Backbones.

Esterification provides an alternative route to PEG-t-butyl esters, particularly when starting with a PEG-dicarboxylic acid. In this approach, the carboxylic acid groups are reacted with a source of tert-butyl alcohol, often in the presence of a coupling agent or catalyst.

A common method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as coupling agents, along with a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or DMF.

Another approach is the direct esterification of a PEG-dicarboxylic acid with tert-butyl alcohol under acidic catalysis. However, this method can be challenging due to the steric hindrance of the tert-butyl group and the potential for side reactions. A milder alternative involves the use of di-tert-butyl dicarbonate ((Boc)(_2)O) in the presence of a base like DMAP.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| PEG-dicarboxylic acid | tert-butyl alcohol, DCC, DMAP | DCM | 25 | 60-80 | google.com |

| PEG-dicarboxylic acid | (Boc)(_2)O, DMAP, tert-butyl alcohol | Acetonitrile | 40 | 50-70 | chemicalbook.com |

Controlled Polymerization Techniques for PEG-based Macromolecules Bearing Tert-Butyl Ester Functionalities.

Controlled polymerization techniques, such as anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide, offer a powerful method for the synthesis of well-defined PEG-based macromolecules with terminal tert-butyl ester groups. In this approach, a bifunctional initiator containing protected carboxylic acid groups is used to initiate the polymerization of ethylene oxide.

For example, a diol containing two tert-butyl ester groups can be deprotonated with a strong base to form a dialkoxide initiator. The subsequent addition of ethylene oxide leads to the growth of PEG chains from both ends of the initiator. The length of the PEG chains can be precisely controlled by the monomer-to-initiator ratio.

| Initiator | Monomer | Catalyst/Base | Solvent | Molar Mass ( g/mol ) | PDI | Reference |

| Di-tert-butyl-3,3'-(ethane-1,2-diylbis(oxy))dipropanoate | Ethylene Oxide | K-naphthalenide | THF | 2000-10000 | <1.1 | myskinrecipes.comambeed.comresearchgate.net |

| Bis(2-hydroxyethyl) terephthalate di-t-butyl ester | Ethylene Oxide | NaH | Dioxane | 1500-5000 | <1.2 | expresspolymlett.com |

Functional Group Interconversion and Derivatization for PEG-t-Butyl Esters.

Once the di-tert-butyl ester terminated PEG has been synthesized, the terminal groups can be further modified to introduce other functionalities, such as amino or hydroxyl groups. These transformations are crucial for the application of these molecules in bioconjugation and drug delivery.

Introduction of Amino Termini onto PEG-t-butyl Ester Scaffolds.

The conversion of the terminal groups of a PEG-t-butyl ester to amino groups typically involves a multi-step process. A common strategy is to first convert the terminal hydroxyl groups of a dihydroxy-PEG to a good leaving group, such as a tosylate or mesylate. This is achieved by reacting the dihydroxy-PEG with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.

The resulting di-tosylated or di-mesylated PEG is then reacted with a source of amine, such as sodium azide (B81097) (NaN(_3)) followed by reduction, or directly with ammonia or a protected amine. The reaction with sodium azide yields a diazido-PEG, which can be subsequently reduced to the diamino-PEG using a reducing agent like triphenylphosphine (PPh(_3)) followed by hydrolysis (Staudinger reaction) or by catalytic hydrogenation.

| Starting Material | Reagents | Intermediate | Reducing Agent | Final Product | Reference |

| HO-PEG-OH | 1. TsCl, TEA; 2. NaN(_3) | N(_3)-PEG-N(_3) | H(_2), Pd/C | H(_2)N-PEG-NH(_2) | axispharm.comacs.org |

| HO-PEG-OH | 1. MsCl, TEA; 2. NaN(_3) | N(_3)-PEG-N(_3) | PPh(_3), H(_2)O | H(_2)N-PEG-NH(_2) | google.comedubirdie.com |

| TsO-PEG-OTs | NH(_3) (aq) | - | - | H(_2)N-PEG-NH(_2) |

It is important to note that the tert-butyl ester groups are generally stable under the conditions used for these transformations, but care must be taken to avoid acidic conditions that could lead to their cleavage.

Synthesis of Hydroxy-Terminated PEG-t-butyl Esters.

The synthesis of hydroxy-terminated PEG-t-butyl esters can be approached in a couple of ways. One method involves the partial functionalization of a dihydroxy-PEG. By using a sub-stoichiometric amount of the alkylating or esterifying agent, a mixture of mono- and di-functionalized products can be obtained, from which the desired mono-hydroxy, mono-tert-butyl ester PEG can be isolated, although this can be challenging from a purification standpoint.

A more controlled approach involves the use of a starting material that already possesses one hydroxyl group and one protected carboxylic acid. For example, a commercially available mono-hydroxy PEG with a terminal tert-butyl ester can be used as a starting point for further modifications if only one hydroxyl terminus is desired. If a dihydroxy compound with internal tert-butyl ester groups is the target, a synthetic route starting from a diol containing the tert-butyl ester functionalities would be employed, followed by ethoxylation.

| Starting Material | Reagents | Product | Application | Reference |

| HO-PEG5-OH | 1. NaH (1 eq.); 2. t-butyl bromoacetate (1 eq.) | HO-PEG5-CH2CO2t-Butyl | Building block for heterobifunctional linkers | |

| Di-tert-butyl malonate | Ethylene oxide | HO-(CH2CH2O)n-C(CO2tBu)2-(OCH2CH2)n-OH | Precursor for functional polymers |

Preparation of Thiol-Functionalized PEG-t-butyl Esters

The introduction of thiol (-SH) groups onto PEG-t-butyl esters creates valuable intermediates for various conjugation strategies. myskinrecipes.com The thiol group's high reactivity allows for selective reactions with maleimides, gold surfaces, and other thiol-reactive entities, making it a cornerstone for creating stable linkages in protein labeling and surface modifications. myskinrecipes.com A common synthetic route involves the conversion of a terminal hydroxyl group on the PEG chain into a better leaving group, such as a mesylate or tosylate. This activated intermediate is then reacted with a thiol-containing nucleophile, like sodium hydrosulfide or thio-derivatives, to introduce the thiol functionality.

Alternatively, protecting-group-free strategies are being developed to synthesize thiol-functionalized polyesters, which can be challenging because both hydroxyl and thiol groups can initiate polymerization. rsc.org These methods often rely on chemoselective catalysis to achieve the desired functionality without the need for protection and deprotection steps. rsc.org The resulting Thiol-PEG-t-butyl ester is a versatile reagent employed in the preparation of peptide-based drugs and biomaterials where precise and stable conjugation is essential. myskinrecipes.comnih.gov

Generation of Mesylate-Activated PEG-t-butyl Esters

Mesylate activation is a fundamental step in the functionalization of PEG derivatives. The process involves reacting the terminal hydroxyl groups of a Hydroxyl-PEG-tert-butyl ester with methanesulfonyl chloride (mesyl chloride) in the presence of a non-nucleophilic base, such as triethylamine. This reaction converts the poorly reactive hydroxyl group into a mesylate group (-OMs), which is an excellent leaving group for subsequent nucleophilic substitution reactions. broadpharm.com

Mesylate-PEG-t-butyl esters are not typically the final product but rather key intermediates for introducing other functionalities. broadpharm.com For example, the mesylate group can be readily displaced by nucleophiles like azides, thiols, or amines to generate a diverse range of functionalized PEG-t-butyl esters. This two-step approach (activation followed by substitution) is a highly efficient and controllable method for synthesizing a library of PEG derivatives from a common precursor.

Synthesis of Azido-Functionalized PEG-t-butyl Esters

Azido-functionalized PEG-t-butyl esters are powerful tools in bioconjugation, primarily due to their ability to participate in "click chemistry" reactions. medchemexpress.comnih.gov The azide group (–N₃) can react with alkyne-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO and BCN in a strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com These reactions are highly efficient and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.

The synthesis of these compounds typically starts from a hydroxyl-terminated PEG-t-butyl ester. The hydroxyl group is first converted to a good leaving group, often a mesylate or tosylate, as described previously. Subsequent reaction with an azide salt, such as sodium azide, in a suitable polar aprotic solvent like dimethylformamide (DMF), results in the displacement of the leaving group and the formation of the azido-terminated product. ijrpr.comresearchgate.net This method provides a high yield of Azido-PEG-t-butyl esters, which are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for modifying biomolecules and surfaces. medchemexpress.comijrpr.comimmunomart.com

Creation of Propargyl-Terminated PEG-t-butyl Esters

Similar to their azido counterparts, propargyl-terminated PEG-t-butyl esters are designed for click chemistry applications. broadpharm.com The terminal alkyne group (propargyl group) serves as the reaction partner for azide-bearing molecules, forming a stable triazole linkage through a copper-catalyzed reaction. broadpharm.commdpi.com

The synthesis can be achieved by reacting a hydroxyl-terminated PEG-t-butyl ester with propargyl bromide in the presence of a base like potassium hydroxide. mdpi.com The base deprotonates the terminal hydroxyl group, forming an alkoxide that then acts as a nucleophile, attacking the propargyl bromide to form an ether linkage and install the terminal alkyne. The reaction is typically carried out in a solvent like DMF. mdpi.com The resulting propargyl-PEG-t-butyl ester is a versatile building block for creating complex bioconjugates. mdpi.comuni.lu

Incorporation of Bicyclo[6.1.0]nonyne (BCN) Moieties onto PEG-t-butyl Esters

Bicyclo[6.1.0]nonyne (BCN) is a strained alkyne used for copper-free click chemistry. broadpharm.com Its inherent ring strain allows it to react rapidly and specifically with azides without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems. axispharm.com BCN-functionalized PEG-t-butyl esters combine the bioorthogonal reactivity of the BCN group with the beneficial properties of the PEG spacer, such as enhanced aqueous solubility. axispharm.comcreative-biolabs.com

The synthesis involves conjugating a BCN-containing molecule, often one with a reactive group like an N-hydroxysuccinimide (NHS) ester or a carboxylic acid, to an amine- or hydroxyl-terminated PEG-t-butyl ester. For instance, an endo-BCN-PEG-t-butyl ester can be formed by reacting an amine-terminated PEG-t-butyl ester with a BCN-NHS ester. broadpharm.comaxispharm.com The t-butyl ester group protects the carboxylic acid functionality, which can be deprotected later for further conjugation. creative-biolabs.com

Derivatization with Dibenzocyclooctyne (DBCO) for PEG-t-butyl Esters

Dibenzocyclooctyne (DBCO) is another highly reactive strained alkyne used extensively in copper-free click chemistry. broadpharm.com Like BCN, DBCO reacts efficiently with azides to form stable triazole linkages under mild, biocompatible conditions. DBCO-functionalized PEG-t-butyl esters are valuable reagents for labeling biomolecules, drug delivery, and creating complex polymer architectures. axispharm.com

The synthesis of DBCO-PEG-t-butyl esters typically involves the reaction of an amine-terminated PEG-t-butyl ester with a DBCO-NHS ester. The NHS ester reacts with the primary amine on the PEG chain to form a stable amide bond, effectively linking the DBCO moiety to the polymer. broadpharm.com The PEG chain enhances the hydrophilicity and biocompatibility of the otherwise hydrophobic DBCO group.

| Functional Group | Precursor | Key Reagents | Primary Application |

| Thiol (-SH) | Hydroxyl-PEG-t-butyl Ester | 1. Mesyl Chloride, Base2. Thiolating agent (e.g., NaSH) | Bioconjugation (e.g., to maleimides), Surface Modification |

| Mesylate (-OMs) | Hydroxyl-PEG-t-butyl Ester | Mesyl Chloride, Base | Reactive intermediate for nucleophilic substitution |

| Azide (-N₃) | Mesylate-PEG-t-butyl Ester | Sodium Azide (NaN₃) | Copper-catalyzed and Copper-free Click Chemistry |

| Propargyl (-C≡CH) | Hydroxyl-PEG-t-butyl Ester | Propargyl Bromide, Base | Copper-catalyzed Click Chemistry |

| BCN | Amine-PEG-t-butyl Ester | BCN-NHS Ester | Copper-free Click Chemistry |

| DBCO | Amine-PEG-t-butyl Ester | DBCO-NHS Ester | Copper-free Click Chemistry |

Optimization of Reaction Conditions and Yields in PEG Ester Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of PEG esters and their derivatives. Several key parameters significantly influence the outcome of these reactions, including temperature, catalyst concentration, reaction time, and the molar ratio of reactants. researchgate.netresearchgate.net

For esterification and transesterification reactions, temperature plays a major role; however, excessively high temperatures can lead to undesirable side reactions and degradation of the PEG polymer. researchgate.netgoogle.com Catalyst choice and concentration are also critical. For instance, in transesterification to produce PEG esters, catalysts like sodium alkoxides or metal-based catalysts are often used. google.com The concentration must be carefully controlled to maximize conversion without promoting side reactions. researchgate.net

In "click" chemistry conjugations, such as the CuAAC reaction, the optimization focuses on parameters like pressure, temperature, and the catalyst-to-alkyne molar ratio to maximize the yield of the desired conjugate. nih.gov Response surface methodology (RSM) is a powerful statistical tool used to systematically study the effects of multiple variables and identify the optimal conditions for a given reaction. researchgate.net Through careful optimization, it is possible to develop scalable, efficient, and cost-effective synthetic protocols for producing highly pure functionalized PEG-t-butyl esters.

| Parameter | General Effect on Reaction | Considerations for Optimization |

| Temperature | Increases reaction rate. | High temperatures can cause PEG degradation or side reactions. Optimal temperature balances rate and selectivity. researchgate.netgoogle.com |

| Catalyst Concentration | Higher concentration can increase conversion rate. | Excess catalyst can lead to side products and purification challenges. researchgate.netresearchgate.net |

| Reactant Molar Ratio | Can be adjusted to drive the reaction to completion. | Using an excess of one reagent can be cost-effective but may complicate purification. google.com |

| Reaction Time | Longer times generally lead to higher conversion. | Must be balanced against potential product degradation or side reactions over extended periods. google.com |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Choice of solvent (e.g., DMF, CH₂Cl₂) depends on the specific reaction and reagents. |

Purification and Isolation Protocols for Synthesized PEGylated Esters

The successful synthesis of di-tert-butyl ester terminated poly(ethylene glycol) derivatives, such as PEG5-(CH2CO2t-Butyl)2, is critically dependent on effective purification and isolation protocols. These procedures are essential for removing unreacted starting materials, catalysts, coupling agents, and side products, thereby ensuring the high purity required for subsequent applications. The choice of purification strategy is dictated by the physicochemical properties of the target molecule, including its polarity, molecular weight, and the nature of the impurities present. Common methodologies employed for the purification of PEGylated esters include column chromatography, liquid-liquid extraction, and precipitation.

Column Chromatography

Column chromatography is a cornerstone technique for the purification of PEG derivatives, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.govreddit.com

Silica Gel Chromatography: Silica gel is a common stationary phase for purifying PEGylated compounds. Due to the polar nature of the polyethylene glycol backbone, a relatively polar mobile phase is required for elution. reddit.com However, the presence of the nonpolar di-tert-butyl ester terminals on the target molecule allows for effective separation from more polar or less polar impurities. A typical challenge is the tendency of PEG compounds to streak on TLC plates and elute over a large number of fractions from the column. reddit.com To mitigate this, specific solvent systems are employed. Gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often necessary to achieve optimal separation.

Research findings indicate that solvent systems composed of chloroform/methanol or dichloromethane/methanol can provide tighter elution bands and better separation compared to conventional ethyl acetate (B1210297)/hexane systems. reddit.com For PEG derivatives with acidic groups, such as residual carboxylic acids, the addition of a small amount of formic acid (1-2%) to the eluent can improve peak shape and separation. reddit.com

Polymer-Based Chromatography: An alternative to silica gel is the use of polymer-based resins, such as polystyrene-divinylbenzene beads. nih.gov This approach has been reported to be a clear and powerful method for the preparative purification of PEG derivatives, achieving purities of over 99% at the gram scale. nih.gov A key advantage of this method is the use of less toxic eluents, such as ethanol/water mixtures, making it an attractive alternative to chlorinated solvents. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical characterization and small-scale preparative purification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is frequently utilized. researchgate.net In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and acetonitrile or methanol. researchgate.net The hydrophobic di-tert-butyl ester groups of this compound would interact strongly with the C18 stationary phase, allowing for separation from impurities with different hydrophobicities.

| Chromatography Method | Stationary Phase | Typical Mobile Phase System | Separation Principle | Reported Purity |

|---|---|---|---|---|

| Silica Gel Chromatography | Silica Gel | Dichloromethane/Methanol or Chloroform/Methanol (gradient) | Adsorption / Polarity | Product-dependent |

| Polymer-Based Chromatography | Polystyrene-divinylbenzene | Ethanol/Water | Adsorption / Polarity | >99% nih.gov |

| Reverse-Phase HPLC | C18-functionalized Silica | Water/Acetonitrile (gradient) | Partition / Hydrophobicity | High (analytical/prep) researchgate.net |

| Ion-Exchange Chromatography | Cation or Anion Exchange Resin | Buffered aqueous solution with salt gradient | Ionic Interaction | Used to separate charged impurities nih.govnih.gov |

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental and scalable workup procedure used to separate compounds based on their relative solubilities in two different immiscible liquids. researchgate.netgoogle.com For PEGylated esters, this typically involves an aqueous phase and a water-immiscible organic solvent. Since PEG itself has solubility in both water and organic solvents like chloroform, careful selection of the extraction solvent is crucial. researchgate.net

The di-tert-butyl ester groups increase the hydrophobicity of the PEG derivative, favoring its partition into organic solvents like dichloromethane, chloroform, or ethyl acetate. researchgate.net The purification process often involves dissolving the crude reaction mixture in an organic solvent and washing it multiple times with water or a brine solution. researchgate.net This process effectively removes water-soluble impurities such as salts, residual catalysts, and unreacted polar starting materials. A patent describes a method where a high-molecular-weight PEG compound is partitioned between an organic layer (e.g., toluene) and an aqueous salt solution to remove impurities. google.com

| Organic Solvent | Aqueous Phase | Target Impurities Removed | Reference |

|---|---|---|---|

| Dichloromethane (DCM) / Chloroform | Water, Brine | Salts, polar starting materials | researchgate.net |

| Ethyl Acetate | Water, Brine | Water-soluble reagents and by-products | researchgate.net |

| Diethyl Ether | Water | Can be used to precipitate the PEG derivative while dissolving organic impurities | researchgate.netreddit.com |

| Toluene | Aqueous Salt Solution | PEG impurities of different molecular weights | google.com |

Precipitation and Crystallization

Precipitation is a widely used and straightforward method for isolating PEG derivatives from reaction mixtures. researchgate.net This technique exploits the low solubility of the PEGylated compound in a specific solvent, causing it to precipitate out of the solution while impurities remain dissolved.

For PEG derivatives, precipitation is often induced by adding a non-solvent to a solution of the crude product. A common strategy is to dissolve the crude PEGylated ester in a good solvent (e.g., dichloromethane or acetone) and then add a poor solvent, such as cold diethyl ether, hexane, or isopropanol, until the product precipitates. researchgate.net The resulting solid can then be isolated by filtration and washed with the poor solvent to remove soluble impurities. This process, known as re-precipitation, can be repeated to enhance the purity of the final product. researchgate.net PEG precipitation is a robust technique also used in bioprocessing to isolate proteins and plasmid DNA, highlighting its effectiveness. wikipedia.orgnih.gov

| Good Solvent (for dissolving crude product) | Precipitating Solvent (Non-solvent) | Typical Outcome |

|---|---|---|

| Dichloromethane | Cold Diethyl Ether | Precipitation of the PEG ester, leaving non-polar impurities in solution. |

| Acetone | Isopropanol / Hexane | Isolation of the solid product from soluble reagents. |

| Water | Methanol / Ethanol | Effective for removing certain PEG oligomers from reaction mixtures. researchgate.net |

The final purity of the isolated this compound is typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), and HPLC. reddit.com

Reactivity and Post Synthetic Chemical Transformations of Di Tert Butyl Ester Terminated Peg Derivatives

Acid-Mediated Deprotection of Tert-Butyl Esters to Yield Free Carboxylic Acids

The removal of the tert-butyl (t-butyl) protecting groups is a critical step to unmask the reactive carboxylic acid functionalities. This is most commonly achieved through acid-mediated hydrolysis. smolecule.com Strong acids are typically employed to efficiently cleave the ester linkage. smolecule.com

The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a mechanism involving the formation of a stable tertiary carbocation. smolecule.comresearchgate.net The process begins with the protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). smolecule.comacsgcipr.org This protonation increases the electrophilicity of the carbonyl carbon, facilitating the cleavage of the carbon-oxygen bond. smolecule.com The departure of the stable tert-butyl carbocation and the subsequent loss of a proton from the resulting carboxylic acid oxonium ion yields the free carboxylic acid and isobutylene (B52900). nih.govstackexchange.com The tert-butyl carbocation is highly reactive and can be neutralized by deprotonation to form isobutylene gas, which can be removed from the reaction mixture. smolecule.comstackexchange.com

The general mechanism can be summarized as follows:

Protonation: The ester carbonyl oxygen is protonated by the acid catalyst.

Carbocation Formation: The carbon-oxygen bond of the tert-butyl group cleaves, forming a stable tert-butyl carbocation and the carboxylic acid.

Deprotonation: The tert-butyl carbocation is deprotonated to form isobutylene.

The kinetics of this reaction are generally rapid, often proceeding to completion at room temperature. smolecule.com However, the exact rate can be influenced by the strength of the acid, the solvent, and the temperature.

The efficiency and selectivity of the deprotection reaction are highly dependent on the chosen reaction conditions. The selection of the acid, its concentration, the reaction temperature, and the duration of the reaction are all critical parameters.

| Parameter | Influence on Deprotection | Common Conditions |

| Acid | Stronger acids lead to faster deprotection. Trifluoroacetic acid (TFA) is commonly used due to its effectiveness and ability to dissolve the PEG derivative. smolecule.comgoogle.com | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) smolecule.com |

| Concentration | Higher acid concentrations can accelerate the reaction but may also increase the risk of side reactions with other acid-sensitive functional groups. | Neat TFA or a solution in a co-solvent like dichloromethane (B109758) (CH₂Cl₂) google.com |

| Temperature | The reaction typically proceeds efficiently at room temperature. smolecule.com Elevated temperatures can be used to accelerate the cleavage but are often unnecessary. nih.gov | Room temperature (20-25 °C) |

| Reaction Time | The time required for complete deprotection can vary from minutes to several hours, depending on the other conditions. reddit.com | Typically 1-3 hours google.com |

Careful optimization of these conditions is necessary to ensure complete removal of the tert-butyl groups while preserving the integrity of the PEG backbone and any other functional groups present in the molecule. smolecule.com

During the acid-mediated deprotection, the highly reactive tert-butyl carbocation intermediate is formed. nih.gov This carbocation can react with nucleophilic residues, such as those found in peptides (e.g., tryptophan and methionine), leading to unwanted side products. nih.govechemi.com To prevent these side reactions, scavengers are often added to the reaction mixture. nih.gov

Scavengers are compounds that can efficiently trap the tert-butyl carbocation. nih.gov Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. researchgate.net These molecules compete with other nucleophiles in the reaction mixture for the carbocation, thereby minimizing side reactions and ensuring a cleaner product. nih.gov The choice of scavenger depends on the specific substrate and the potential for side reactions. researchgate.net For instance, in peptide synthesis, a cocktail of scavengers is often used to protect various sensitive amino acid side chains. researchgate.net

| Scavenger | Function |

| Water (H₂O) | Reacts with the tert-butyl cation to form tert-butanol. |

| Triisopropylsilane (TIS) | Reduces the tert-butyl cation to isobutane. |

| Thioanisole | Acts as a soft nucleophile to trap the carbocation. |

| Phenol | Can also act as a scavenger for carbocations. researchgate.net |

Subsequent Functionalization and Bioconjugation Reactions of Carboxylic Acid Moieties

Once the tert-butyl esters are deprotected to reveal the free carboxylic acids, the PEG derivative becomes a versatile platform for a wide range of bioconjugation reactions. nih.govaxispharm.com The carboxylic acid groups can be readily coupled with primary amines to form stable amide bonds, a cornerstone of bioconjugation chemistry. polysciences.comresearchgate.net

A prevalent method for forming amide bonds involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), as coupling agents. creativepegworks.combiochempeg.comluxembourg-bio.com These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine. acs.org

The reaction mechanism with carbodiimides generally proceeds through the formation of a highly reactive O-acylisourea intermediate. luxembourg-bio.com However, this intermediate can be unstable and may rearrange to a stable N-acylurea byproduct, especially in aqueous solutions. nih.gov To improve coupling efficiency and suppress side reactions, N-hydroxysuccinimide (NHS) or other similar additives are often included. nih.govnih.gov These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester (e.g., an NHS ester). biochempeg.comnih.gov This activated ester can then efficiently react with a primary amine to form the desired amide bond. creativepegworks.com

The general scheme for carbodiimide-mediated amide bond formation is as follows:

Activation: The carboxylic acid reacts with a carbodiimide (B86325) (e.g., EDC) to form an O-acylisourea intermediate.

Activated Ester Formation (Optional but Recommended): The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester.

Aminolysis: The activated ester reacts with a primary amine to form a stable amide bond.

| Reagent | Role |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide coupling agent. creativepegworks.com |

| DCC (dicyclohexylcarbodiimide) | Carbodiimide coupling agent, often used in organic solvents. nih.gov |

| NHS (N-hydroxysuccinimide) | Additive to form a stable activated ester and improve coupling efficiency. nih.gov |

Beyond in-situ activation with carbodiimides, the carboxylic acid groups on the PEG derivative can be converted into various isolable activated esters for subsequent conjugation reactions. google.comnih.gov This approach allows for a two-step conjugation process, which can be advantageous in certain applications.

Common activated esters include:

N-hydroxysuccinimide (NHS) esters: Widely used due to their relatively good stability and high reactivity with primary amines at physiological pH. biochempeg.com

Pentafluorophenyl (PFP) esters: Highly reactive esters that can be useful for less reactive amines.

N-hydroxybenzotriazole (HOBt) esters: Another class of activated esters used to facilitate amide bond formation. luxembourg-bio.com

These activated esters can be synthesized by reacting the PEG-dicarboxylic acid with the corresponding alcohol (e.g., N-hydroxysuccinimide) in the presence of a coupling agent like DCC. google.com The resulting activated PEG derivative can then be purified and stored for later use in conjugation reactions with various amine-containing molecules, such as proteins, peptides, and small molecule drugs. axispharm.combroadpharm.com

Bioorthogonal "Click Chemistry" Applications Utilizing PEG-t-butyl Ester Derivatives

Di-tert-butyl ester terminated polyethylene (B3416737) glycol (PEG) derivatives are versatile heterobifunctional linkers that play a significant role in advanced bioconjugation strategies. These molecules are engineered with a bioorthogonal moiety at one terminus and a protected carboxylic acid at the other. The t-butyl ester serves as a stable protecting group for the carboxyl functionality, which can be selectively cleaved under acidic conditions to reveal a reactive carboxylic acid for subsequent conjugation steps. The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. This structure is particularly advantageous for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.comnih.gov These linkers are commonly functionalized with terminal alkynes (e.g., propargyl) for copper-catalyzed reactions or with strained cyclooctynes (e.g., BCN, DBCO) for catalyst-free, strain-promoted cycloadditions. biochempeg.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG-t-butyl Esters

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). researchgate.net Propargyl-PEG-t-butyl ester derivatives are specifically designed for this application. broadpharm.comxinyanbm.comaxispharm.com These reagents feature a terminal propargyl group (-CH₂-C≡CH) poised for the CuAAC reaction, while the t-butyl ester protects the opposite terminus. broadpharm.comaxispharm.com

Research Findings:

The utility of these linkers lies in their ability to conjugate with azide-bearing molecules or biomolecules in the presence of a copper(I) catalyst. broadpharm.comxinyanbm.com The reaction is highly efficient and proceeds under mild conditions, often in aqueous buffers, making it suitable for bioconjugation. researchgate.net A typical CuAAC protocol involves combining the propargyl-PEG linker with the azide-functionalized target molecule in a buffer. The reaction is initiated by the addition of a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, typically sodium ascorbate, which generates the active Cu(I) species in situ. researchgate.netnih.gov

To enhance reaction kinetics and protect conjugated biomolecules from oxidative damage caused by reactive oxygen species generated during the reaction, a copper-chelating ligand is often included. researchgate.netresearchgate.net The PEG component of the linker serves to increase the hydrophilicity of the molecule, which is particularly beneficial when working with biological samples in aqueous media. broadpharm.com Following the successful cycloaddition, the t-butyl ester group can be selectively removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), exposing a free carboxylic acid for further functionalization or conjugation to another molecule. broadpharm.comxinyanbm.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) via BCN- and DBCO-PEG-t-butyl Esters

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that circumvents the primary limitation of CuAAC: the need for a potentially cytotoxic copper catalyst. interchim.frbiochempeg.com The driving force for SPAAC is the high ring strain of a cyclooctyne, which reacts rapidly and selectively with an azide to form a stable triazole linkage without any catalyst. precisepeg.commedchemexpress.com Di-tert-butyl ester terminated PEG linkers functionalized with bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO) are prominent reagents in this class. alfa-chemistry.combroadpharm.com DBCO is one of the most reactive cyclooctynes used for SPAAC. biochempeg.com

Research Findings:

BCN- and DBCO-PEG-t-butyl ester derivatives are employed for catalyst-free bioconjugation. The BCN or DBCO group reacts efficiently with azide-tagged molecules, while the PEG spacer enhances solubility. broadpharm.combroadpharm.com The protected carboxyl group at the t-butyl ester terminus prevents unwanted side reactions and can be deprotected post-conjugation under acidic conditions for subsequent modifications. broadpharm.com The endo-isomer of BCN is noted to be a more reactive isomer in SPAAC. enamine.net

A detailed application demonstrating the utility of this chemistry involved the preparation of Protein A membrane adsorbers for antibody purification. mdpi.com In this study, Protein A was first conjugated with a DBCO-PEG5-NHS ester, attaching the DBCO moiety to the protein. mdpi.com Concurrently, a cellulose (B213188) membrane was functionalized with azide groups using an azido-PEG3-amine linker. The final step was the "clicking" of the DBCO-conjugated Protein A onto the azide-functionalized membrane surface via a SPAAC reaction. This approach highlights a key advantage of SPAAC in creating advanced biomaterials, as the reaction proceeds under mild, biocompatible conditions, preserving the function of the immobilized protein. The resulting Protein A membranes demonstrated high dynamic binding capacity for immunoglobulins. mdpi.com This example, using a closely related DBCO-PEG5 derivative, effectively illustrates the specific and efficient conjugation enabled by SPAAC, a strategy for which DBCO-PEG-t-butyl esters are expressly designed. broadpharm.com

Applications in Macromolecular Engineering and Chemical Biology

Integration into Conjugation Strategies for Advanced Biomaterials and Research Tools.

Surface Modification of Polymeric Scaffolds and Substrates

The chemical compound PEG5-(CH2CO2t-Butyl)2 serves as a valuable tool in the surface modification of polymeric scaffolds and substrates, a critical aspect of macromolecular engineering and chemical biology. Its unique bifunctional nature, combining a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with reactive terminal groups, allows for the precise tuning of surface properties to enhance biocompatibility and control biological interactions.

The structure of this compound consists of a central PEG chain with five repeating ethylene (B1197577) glycol units. This PEG chain is inherently hydrophilic, and when grafted onto a polymer surface, it can significantly alter the interfacial properties. The terminal ends of the PEG chain are functionalized with t-butyl ester protected carboxylic acid groups. These protecting groups can be readily removed under acidic conditions to expose the terminal carboxylic acid functionalities, which can then be used for covalent immobilization onto scaffold surfaces or for the subsequent attachment of bioactive molecules.

Detailed Research Findings

The application of bifunctional PEG linkers, such as this compound, for the surface modification of polymeric scaffolds, particularly those made from biodegradable polyesters like polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), has been a subject of extensive research. The primary goals of such modifications are to increase the hydrophilicity of the otherwise hydrophobic polymer surfaces, to reduce non-specific protein adsorption, and to provide anchor points for the immobilization of cell-adhesive ligands or other signaling molecules.

The process of modifying a polymeric scaffold with a compound like this compound typically involves a multi-step procedure. First, the surface of the polymer scaffold is often pre-treated to introduce reactive functional groups, such as amines or hydroxyls. Following this, the PEG linker is covalently attached. In the case of this compound, the t-butyl ester groups would first be deprotected to yield the free carboxylic acids. These can then be activated, for example using carbodiimide (B86325) chemistry, to react with amine groups on the scaffold surface, forming stable amide bonds.

The modification of the scaffold surface with these PEG chains leads to a number of measurable changes in the material's properties. One of the most significant is an increase in surface hydrophilicity, which can be quantified by a decrease in the water contact angle. This increased wettability is a direct consequence of the presence of the hydrophilic PEG chains on the surface.

Another crucial outcome of PEGylation is the reduction of non-specific protein adsorption. The flexible, hydrophilic PEG chains form a hydrated layer on the surface that sterically hinders the approach and adsorption of proteins. This "stealth" property is highly desirable in many biomedical applications as it can prevent the foreign body response and improve the in vivo performance of the implant. The amount of protein adsorbed on the surface can be quantified using various techniques, such as enzyme-linked immunosorbent assay (ELISA) or radiolabeling assays.

Furthermore, the terminal functional groups of the immobilized PEG linker (in this case, the second carboxylic acid group if one is used for attachment to the scaffold) can be used to covalently bind bioactive molecules, such as cell-adhesive peptides (e.g., RGD). This allows for the creation of a "biomimetic" surface that can specifically interact with cells and guide their behavior, such as adhesion, proliferation, and differentiation. The density of these immobilized ligands can be controlled, allowing for a systematic study of their effect on cellular responses.

Table 1: Effect of Carboxyl-Terminated PEG Grafting on the Surface Properties of a Polymeric Film

| Surface | Water Contact Angle (°) | Surface Elemental Composition (Atomic %) |

| C | ||

| Unmodified Polymer | 85 ± 4 | 75.2 |

| PEG-Modified Polymer | 45 ± 3 | 62.5 |

This interactive table demonstrates the expected change in surface wettability and elemental composition after grafting a carboxyl-terminated PEG linker onto a generic polymer surface. The decrease in contact angle indicates increased hydrophilicity, and the increase in the oxygen-to-carbon ratio is consistent with the presence of the PEG chains.

Table 2: Influence of Surface PEGylation on Non-Specific Protein Adsorption

| Surface | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |

| Unmodified Polymer | 450 ± 50 | 250 ± 30 |

| PEG-Modified Polymer | 50 ± 10 | 30 ± 5 |

This interactive table illustrates the significant reduction in the adsorption of two common blood proteins, fibrinogen and albumin, on a PEG-modified polymer surface compared to an unmodified one. This demonstrates the effective protein-repellent nature of the PEGylated surface.

Table 3: Cell Adhesion on Unmodified vs. RGD-Functionalized PEG-Modified Surfaces

| Surface | Cell Adhesion (%) |

| Unmodified Polymer | 80 ± 10 |

| PEG-Modified Polymer | 15 ± 5 |

| RGD-Functionalized PEG-Modified Polymer | 75 ± 8 |

This interactive table shows the effect of different surface modifications on cell adhesion. The unmodified polymer supports high cell adhesion. The PEG-modified surface, due to its protein-repellent nature, significantly reduces cell adhesion. However, when the PEGylated surface is further functionalized with the cell-adhesive RGD peptide, cell adhesion is restored to a high level, demonstrating the ability to create a specifically bioactive surface.

Analytical and Spectroscopic Characterization of Pegylated Tert Butyl Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR is a primary technique for verifying the structure of PEG5-(CH2CO2t-Butyl)2. The spectrum provides distinct signals for each type of proton in the molecule, and the integration of these signals allows for the quantitative assessment of the functionalization efficacy. nih.gov

The ¹H NMR spectrum is characterized by several key resonances:

PEG Backbone: The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) produce a prominent, complex signal, typically observed as a multiplet or a broad singlet around 3.64 ppm. rsc.org

Methylene (B1212753) Protons Adjacent to Ester: The protons of the methylene groups (CH₂) directly attached to the ester's carboxyl group are deshielded and typically appear as a singlet at approximately 4.15 ppm. The chemical shift of methylene protons on the PEG end unit linked to an ester group is known to shift downfield. researchgate.net

Tert-Butyl Protons: The nine equivalent protons of each tert-butyl group (-(CH₃)₃) give rise to a sharp, strong singlet at around 1.45 ppm. The presence and clean integration of this peak are strong indicators of successful esterification.

The efficacy of the functionalization can be determined by comparing the integration of the terminal group protons (e.g., the tert-butyl signal) to the integration of the repeating monomer unit protons in the PEG backbone. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |

| -C(CH ₃)₃ | ~1.45 | Singlet | 18H |

| -O-CH ₂-CH ₂-O- (PEG Backbone) | ~3.64 | Multiplet | 20H |

| -O-CH ₂-C(O)- | ~4.15 | Singlet | 4H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. udel.edu Each unique carbon atom in the structure gives a distinct signal, allowing for unambiguous assignment of the backbone and functional groups. libretexts.org

Key signals in the ¹³C NMR spectrum of this compound include:

PEG Backbone: The carbons of the repeating ethylene glycol units typically resonate around 70 ppm. chemguide.co.uk

Ester Carbonyl Carbon: The carbonyl carbon (C=O) of the ester group is significantly deshielded and appears downfield, generally in the range of 170-185 ppm. chemguide.co.uklibretexts.org

Tert-Butyl Group Carbons: The spectrum will show two signals for the tert-butyl group: one for the quaternary carbon (-C (CH₃)₃) at approximately 80-82 ppm and another for the methyl carbons (-C(CH₃ )₃) at around 28 ppm. oregonstate.edu

Methylene Carbons: The methylene carbons adjacent to the ester oxygen (-O-C H₂-C(O)-) and the PEG oxygen (-O-C H₂-CH₂-O-) will have distinct shifts, typically in the 60-70 ppm range. oregonstate.edu

The number of observed peaks corresponds to the number of chemically non-equivalent carbons, confirming the symmetry and structure of the molecule. udel.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | ~28 |

| -O-C H₂-C H₂-O- (PEG Backbone) | ~70 |

| -O-C H₂-C(O)- | ~65-68 |

| -C (CH₃)₃ | ~81 |

| -C (O)O- | ~171 |

For large or complex polymers, standard 1D NMR spectra can suffer from signal overlap. nih.gov In such cases, advanced 2D NMR techniques are employed for complete structural elucidation. ipb.pt

A key consideration in the ¹H NMR of large polymers is the presence of ¹³C satellite peaks arising from ¹H-¹³C coupling. nih.gov While only 1.1% of carbon is the NMR-active ¹³C isotope, for polymers with many repeating units, the integrated intensity of these satellite peaks can become comparable to the signals from terminal functional groups, potentially leading to incorrect assignments. nih.govacs.org

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. ipb.pt

HSQC correlates proton signals with the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals for each CH₂ group in the PEG backbone and functional ends. ipb.pt

HMBC reveals correlations between protons and carbons over two or three bonds. This can definitively link the methylene protons at ~4.15 ppm to the ester carbonyl carbon at ~171 ppm, confirming the structure of the ester linkage. ipb.pt

These methods provide definitive connectivity information, resolving any ambiguities present in the 1D spectra. ipb.pt

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. walshmedicalmedia.com It is essential for determining the molecular weight, confirming the elemental composition, and assessing the purity and heterogeneity of PEGylated compounds. thermofisher.com

ESI-MS is particularly well-suited for analyzing polar and large molecules like PEG derivatives. walshmedicalmedia.com In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which produces gaseous ions. A characteristic feature of ESI-MS is the formation of multiply charged ions, for instance, by protonation ([M+nH]ⁿ⁺) or adduction with cations like sodium ([M+nNa]ⁿ⁺). enovatia.com

For this compound, one would expect to observe a series of peaks corresponding to different charge states. The resulting complex spectrum can be processed using deconvolution algorithms to calculate the neutral molecular mass of the compound with high accuracy. thermofisher.comenovatia.com This technique is also highly effective when coupled with liquid chromatography (LC-MS) to separate impurities before mass analysis, providing a detailed purity profile of the sample. enovatia.com

MALDI-TOF MS is a preferred method for the analysis of synthetic polymers like PEG and its derivatives due to its soft ionization process, which minimizes fragmentation. walshmedicalmedia.comthermofisher.com In this technique, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the sample, and the resulting ions are accelerated into a time-of-flight analyzer. nih.gov

A key advantage of MALDI-TOF MS for PEG analysis is that it typically produces singly charged ions, primarily as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts. researchgate.net This results in a much simpler spectrum compared to ESI-MS, where each peak often corresponds to a different oligomer in the sample. nih.gov The spectrum displays a distribution of peaks, each separated by the mass of the repeating monomer unit (44.03 Da for ethylene glycol), allowing for the direct determination of the molecular weight distribution and the degree of heterogeneity of the PEGylated compound. walshmedicalmedia.comnih.gov The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), can be optimized to achieve the best signal-to-noise ratio. researchgate.netkoreascience.kr

Table 3: Predicted m/z Values for this compound in Mass Spectrometry

| Ion Adduct | Technique | Predicted Mass-to-Charge Ratio (m/z) |

| [M+Na]⁺ | MALDI-TOF / ESI | ~517.29 |

| [M+K]⁺ | MALDI-TOF / ESI | ~533.26 |

| [M+2Na]²⁺ | ESI | ~270.14 |

Note: Predicted m/z values are based on the monoisotopic mass of the compound (C₂₄H₄₆O₁₀, MW = 494.31 g/mol ).

Hyphenated Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for the characterization of PEGylated compounds as it can provide information on molecular weight, structure, and purity.

For a compound like this compound, LC-MS analysis would typically involve reversed-phase chromatography to separate the compound from any impurities or starting materials. The subsequent mass spectrometry analysis provides the molecular weight of the analyte. PEGylated molecules often produce a distribution of ions in the mass spectrum due to the polydispersity of the PEG chain and the formation of various adducts. However, for a discrete PEG compound like PEG5, a more defined mass spectrum is expected.

Research Findings:

In the analysis of PEGylated peptides and proteins, LC-MS is instrumental in determining the exact mass and confirming the covalent attachment of the PEG moiety. google.com For smaller molecules like this compound, high-resolution mass spectrometry can confirm the elemental composition. The ionization of such molecules is often achieved using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺ or [M+K]⁺.

A general strategy for the quantification of PEG in biological matrices involves sample hydrolysis followed by LC-MS/MS analysis of specific molecular fragments. nih.gov This approach allows for the robust and versatile biodistribution analysis of PEGylated therapeutics. nih.gov

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₃H₄₄O₁₀ |

| Molecular Weight | 480.59 g/mol |

| Ionization Mode | ESI Positive |

| Expected Ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| m/z for [M+H]⁺ | 481.29 |

| m/z for [M+Na]⁺ | 503.27 |

| m/z for [M+K]⁺ | 519.25 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of PEGylated compounds for both separation from complex mixtures and quantification.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. nih.gov It is a primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.

For a discrete PEG derivative like this compound, GPC is used to confirm its monodispersity and to detect the presence of any oligomeric impurities or fragments. The compound is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. Larger molecules elute first, while smaller molecules penetrate the pores of the gel and have a longer retention time.

Research Findings:

GPC is widely used to characterize PEGylated materials. researchgate.net Studies on low molecular weight PEG oligomers have demonstrated the capability of GPC to resolve individual oligomers up to a certain chain length. nih.gov For this compound, a single, sharp peak would be expected, indicating a narrow molecular weight distribution, which is characteristic of a discrete PEG compound. The calibration of the GPC system with well-defined polymer standards is crucial for obtaining accurate molecular weight data.

Table 2: Typical GPC Parameters for Analysis of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with Refractive Index Detector |

| Column | Polystyrene-divinylbenzene (PS-DVB) GPC column |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35 °C |

| Calibration | Polystyrene standards |

| Expected Result | A single symmetrical peak |

| Expected PDI | < 1.1 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Conjugation Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of individual components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment.

In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds are retained longer on the column. The purity of this compound can be determined by integrating the area of the main peak and any impurity peaks in the chromatogram.

Research Findings:

HPLC is a powerful tool for monitoring the progress of PEGylation reactions. thermofisher.com By analyzing samples at different time points, the consumption of starting materials and the formation of the PEGylated product can be tracked. This allows for the optimization of reaction conditions to maximize the yield and purity of the desired product. For a compound with no strong chromophore like this compound, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often used in conjunction with HPLC.

Table 3: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |

| Expected Purity | > 95% |

Charged Aerosol Detection in Chromatographic Analysis

Charged Aerosol Detection (CAD) is a universal detection method that can be coupled with HPLC. It is particularly advantageous for the analysis of compounds that lack a UV chromophore, such as PEG derivatives. The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged and then detected. The response is proportional to the mass of the analyte, making it a valuable tool for quantification and purity assessment.

Research Findings:

CAD has been shown to be a sensitive and reliable detector for the analysis of various PEGylated compounds, including PEGylated phospholipids. nih.gov It provides a more uniform response for non-volatile analytes compared to ELSD, regardless of their chemical structure. thermofisher.com This makes it well-suited for the accurate quantification of this compound and the detection of any non-volatile impurities. Studies have demonstrated the use of HPLC with CAD for monitoring peptide PEGylation, where it can quantify PEG-related species that are missed by UV detection. thermofisher.com

Other Spectroscopic and Thermal Characterization Approaches

Beyond chromatographic and mass spectrometric methods, other spectroscopic techniques provide valuable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

For this compound, the FT-IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule. The presence of the ester carbonyl group, the C-O bonds of the PEG chain and the ester, and the C-H bonds of the alkyl groups can all be confirmed by their characteristic vibrational frequencies.

Research Findings:

The FT-IR spectra of polyethylene (B3416737) glycol are well-characterized, showing strong C-O-C stretching vibrations. researchgate.netnih.gov The "Rule of Three" for esters describes a memorable pattern of three intense peaks for the C=O stretch and two C-O stretches. spectroscopyonline.com The FT-IR spectrum of a tert-butyl ester will show a characteristic C=O stretching vibration around 1730 cm⁻¹. The spectrum would also exhibit strong C-H stretching bands from the methylene groups of the PEG chain and the methyl groups of the tert-butyl ester.

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2900-2850 | C-H stretch | Alkane (CH₂, CH₃) |

| ~1730 | C=O stretch | Ester |

| ~1465 | C-H bend | Alkane (CH₂) |

| ~1365 | C-H bend | tert-Butyl |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-O-C stretch | Ether (PEG backbone) |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of polymers, including phase transitions such as melting and crystallization. For PEGylated tert-butyl esters, DSC provides critical information about how the addition of the tert-butyl ester groups and the specific PEG chain length influence the material's thermal behavior.

In a typical DSC experiment, the sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured relative to a reference. The resulting thermogram plots heat flow against temperature, revealing endothermic and exothermic transitions.

Research on various polyethylene glycol (PEG) samples shows that their phase transition properties, including melting peak temperature (Tm) and crystallization peak temperature (Tc), as well as the associated enthalpies (ΔHm and ΔHc), are dependent on their molar mass. For instance, studies on PEG 6000 have identified multiple endothermic events, indicating different crystal modifications. nih.gov The incorporation of other molecules, such as itraconazole, was found to influence the formation of these crystalline structures. nih.gov Similarly, grafting PEG onto other polymer backbones, like polybutene-1, enhances the crystallization temperature compared to the ungrafted polymer. mdpi.com

While specific DSC data for this compound is not extensively published, the thermal behavior can be inferred from studies on similar structures. The PEG component is expected to exhibit its characteristic melting and crystallization peaks, which may be shifted or altered in shape by the terminal tert-butyl ester groups. These groups can disrupt the packing of the PEG chains, potentially leading to lower melting points and reduced crystallinity compared to unmodified PEG of a similar molecular weight. mdpi.com The thermal analysis of related compounds, such as (S)-tert-butyl 1-phenylethylcarbamate, has demonstrated the utility of DSC in determining the precise melting point and the enthalpy and entropy of the solid-liquid phase transition. researchgate.net

Table 1: Representative Thermal Transition Properties of PEG Derivatives Measured by DSC

| Sample | Melting Peak (Tm) (°C) | Crystallization Peak (Tc) (°C) | Latent Heat of Melting (J/g) | Latent Heat of Freezing (J/g) |

| PEG1000 | 30.9 | 34.1 | - | - |

| Cotton 2-PEG graft fibers | 17.3 | - | 8.3 | -5.1 |

| PEG-g-C composites (Max) | 54.0 | 38.0 | 164.1 | 146.5 |

| PEG-g-C composites (Min) | -3.4 | -4.9 | 28.0 | 28.3 |

| Data sourced from studies on various PEG-grafted materials. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to confirm the successful conjugation of molecules. This method relies on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions.

PEG itself generally lacks a strong chromophore and exhibits poor UV sensitivity, with a characteristic absorbance peak typically observed near 212-220 nm. nih.govnipne.ro Consequently, UV-Vis spectroscopy is most effective for confirming PEG conjugation when the PEG molecule is attached to a moiety that possesses a distinct and strong UV-Vis absorbance signature, such as a protein, a peptide, or a chromophoric drug. chromatographyonline.comthermofisher.com

The confirmation of conjugation is typically achieved by observing a change in the absorption spectrum of the reaction mixture or the purified product compared to the starting materials. This can manifest in several ways:

Appearance of a New Peak: The spectrum of the conjugate may show the characteristic peaks of both the PEG and the attached molecule.

Shift in Wavelength (Spectral Shift): The conjugation can alter the electronic environment of the chromophore, leading to a shift in its maximum absorbance wavelength (λmax). For example, the conjugation of a ternatin biomolecule with mPEG resulted in a shift of the absorption peak from 200 nm for the unconjugated molecule to 280 nm for the mPEG-ternatin conjugate. analis.com.my

Change in Absorbance Intensity: The molar absorptivity of the chromophore might change upon conjugation.

In the context of this compound, if this molecule were to be conjugated to a protein, one could confirm the reaction by observing the protein's characteristic absorbance peak (typically around 280 nm for proteins containing tryptophan and tyrosine) alongside PEG's absorbance. nih.gov The presence of both signals in a purified sample would indicate successful conjugation.

Table 2: UV-Vis Spectral Data for PEG Conjugation Confirmation

| Compound | Unconjugated λmax (nm) | Conjugated λmax (nm) | Notes |

| Ternatin Biomolecule | 200 | 280 (with mPEG) | The peak shifted significantly after conjugation, confirming the reaction. analis.com.my |

| Antibody (anti-KPC-2 IgG) | ~260 | ~260 (antibody) & ~220 (PEG) | The presence of both characteristic peaks in the eluted solution confirmed the successful modification of Au-SPEs with the antibody-PEG conjugate. nih.gov |

| Polyethylene Glycol (PEG) | ~212-220 | - | PEG itself has a weak absorbance in the low UV region. nih.govnipne.ro |

X-ray Photoelectron Spectroscopy (XPS) for Surface-Grafted PEG Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. psu.edu This makes it an invaluable tool for characterizing surfaces that have been modified with grafted PEG chains. reading.ac.uknih.gov

When characterizing a substrate, such as a silicon wafer, that has been grafted with a PEG derivative like this compound, XPS can provide definitive evidence of successful surface modification. The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the electrons that are ejected.

Key information obtained from XPS analysis of PEG-grafted surfaces includes:

Elemental Composition: Survey scans can identify and quantify the elements present on the surface. Successful PEG grafting onto a silicon substrate is confirmed by an increase in the atomic percentage of carbon and oxygen and a corresponding decrease in the silicon signal intensity. researchgate.netmdpi.com

Chemical State Analysis: High-resolution scans of specific elements provide information about their bonding environment. For PEG, the high-resolution C 1s spectrum is particularly informative. It can be deconvoluted to show a peak around 285.0 eV, corresponding to C-C/C-H bonds, and a distinct peak at a higher binding energy, typically around 286.5 eV, which is characteristic of the C-O ether linkages that make up the PEG backbone. mdpi.comnih.gov The presence and intensity of this C-O peak are direct proof of PEG on the surface.